Product packaging for Trequinsin hydrochloride(Cat. No.:CAS No. 78416-81-6)

Trequinsin hydrochloride

Cat. No.: B1662601
CAS No.: 78416-81-6
M. Wt: 441.9 g/mol
InChI Key: DTCZZBVPTHVXFA-UHFFFAOYSA-N
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Description

Significance of Trequinsin (B1217036) Hydrochloride in Biomedical Sciences

The biomedical significance of Trequinsin hydrochloride stems from its powerful and specific biological activities, which have made it a valuable subject of research, particularly in cardiovascular and reproductive sciences.

As a potent PDE3 inhibitor, this compound demonstrates significant antiplatelet activity. medchemexpress.comrndsystems.com It is an extremely potent inhibitor of the aggregation of human platelets induced in vitro. medchemexpress.com Research has shown it potently inhibits arachidonic acid-induced platelet aggregation. rndsystems.com Furthermore, it has been investigated as an orally active antihypertensive agent, with studies showing it reduces systemic blood pressure in animal models. rndsystems.com

A substantial area of research has focused on the effects of this compound on human sperm function. abertay.ac.uknih.gov Asthenozoospermia, or reduced sperm motility, is a primary cause of male infertility. nih.gov Research has identified Trequinsin as a compound that can significantly enhance sperm motility. abertay.ac.uk This effect is attributed to a novel and complex pharmacological profile. abertay.ac.uk Beyond its PDE3 inhibition, Trequinsin acts as an agonist for CatSper channels, which are cation channels specific to sperm. abertay.ac.uk This activation leads to an increase in intracellular calcium ([Ca²⁺]i), a key event for sperm hyperactivation—the vigorous swimming pattern necessary for fertilization. abertay.ac.uknih.gov Studies confirmed that Trequinsin activates CatSper, elevates intracellular cGMP, and partially inhibits sperm potassium channels, all of which contribute to improved sperm function. abertay.ac.uknih.govabertay.ac.uk

In one study, this compound was identified from a high-throughput screening of a library of small molecules for its ability to increase intracellular calcium in sperm. nih.govabertay.ac.uk Subsequent functional tests showed that it significantly increased hyperactivation in sperm samples from a high percentage of patients. nih.govresearchgate.net

Table 1: Biological Activity of this compound

Biological Target/Process Measurement Result Reference
cGMP-inhibited phosphodiesterase (PDE3) IC₅₀ 250 pM rndsystems.com
Platelet CAMP phosphodiesterase (PDE) IC₅₀ 0.25 nM medchemexpress.com
Arachidonic acid-induced platelet aggregation IC₅₀ 50 pM rndsystems.com
Intracellular Calcium ([Ca²⁺]i) Increase in Sperm EC₅₀ 6.4 µM abertay.ac.ukabertay.ac.uk

Table 2: Key Research Findings on this compound and Sperm Function

Finding Study Details Result Reference
Increased Sperm Hyperactivation Functional testing on sperm from healthy donors. Trequinsin significantly increased cell hyperactivation and penetration into viscous medium in all donor samples. nih.govresearchgate.net
Effect on Patient Sperm Samples Functional testing on sperm from 25 patient samples. Trequinsin increased cell hyperactivation in 22 out of 25 (88%) patient sperm samples. nih.govresearchgate.net
Mechanism of Action Whole-cell patch clamp electrophysiology and cyclic nucleotide measurement. Confirmed activation of CatSper channels, partial inhibition of potassium channel activity, and an increase in intracellular cGMP. nih.govresearchgate.net

Historical Context of Research on Phosphodiesterase Inhibitors

The study of phosphodiesterase (PDE) inhibitors has a long history, evolving from observations of the effects of natural substances to the development of highly specific synthetic drugs. nih.gov The earliest pharmacological investigations can be traced back to drugs isolated from coffee, tea, and cacao, which were later identified as xanthines like theophylline. nih.gov Theophylline was used for its diuretic, inotropic, and bronchodilating effects long before its mechanism as a PDE inhibitor was understood. nih.gov

The scientific understanding of PDEs advanced significantly in the early 1970s when different subtypes of the enzyme were first isolated from rat brains. wikipedia.org Researchers soon discovered that various drugs could selectively inhibit these different PDE forms in the brain and other tissues. wikipedia.org As early as 1977, the therapeutic potential of selective PDE inhibitors was predicted. wikipedia.org

The period from 1980 to 1990 saw the development of the first generation of weakly selective PDE inhibitors. nih.gov The discovery of the nitric oxide (NO) signaling pathway in 1986 was a monumental step, earning a Nobel Prize and revolutionizing the field. ajol.info It was found that NO mediates many of its effects through the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), the levels of which are controlled by PDEs. ajol.infoamhsr.org This discovery was crucial for understanding penile erection, vasodilation, and other physiological processes. ajol.info

This expanded knowledge of the PDE superfamily and the availability of purified isoenzymes allowed for more systematic drug development. nih.gov The first selective PDE5 inhibitor, zaprinast, was introduced in the early 1980s. amhsr.orgnih.gov This paved the way for the development of highly successful drugs, most notably sildenafil, which was first approved in 1998. amhsr.orgnih.gov The success of selective PDE inhibitors in various therapeutic areas underscored the importance of this class of enzymes as drug targets and provided the scientific context for the investigation of compounds like Trequinsin. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN3O3 B1662601 Trequinsin hydrochloride CAS No. 78416-81-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZZBVPTHVXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79855-88-2 (Parent)
Record name Trequinsin hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8045806
Record name Trequinsin hydrochloride
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Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78416-81-6
Record name 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78416-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trequinsin hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Mechanism of Action

Phosphodiesterase 3 (PDE3) Inhibition

Trequinsin (B1217036) is an extremely potent inhibitor of the cGMP-inhibited phosphodiesterase, PDE3, with an IC50 value in the picomolar range. sigmaaldrich.comtocris.com This inhibition is a cornerstone of its pharmacological activity.

IsoformReported IC50Source
PDE3A0.3 nM rcsb.org
PDE3BData not available

In studies on human sperm, Trequinsin hydrochloride has been shown to significantly increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). abertay.ac.uknih.gov This effect is a direct consequence of its PDE3 inhibition, as PDE3 is responsible for the hydrolysis of cGMP. By inhibiting this enzyme, Trequinsin allows for the accumulation of cGMP within the cell.

Interestingly, while PDE3 enzymes metabolize both cAMP and cGMP, studies in human sperm have shown that this compound does not significantly elevate intracellular cAMP levels. abertay.ac.uk This selective impact on cGMP in sperm is a notable aspect of its pharmacological profile. In other cell types, such as rat juxtaglomerular cells, Trequinsin has been reported to enhance cellular cAMP content. sigmaaldrich.com

Modulation of Ion Channels

Beyond its effects on phosphodiesterases, this compound also directly influences the activity of specific ion channels, particularly in human sperm.

This compound acts as an efficacious agonist of the cation channels of sperm (CatSper). abertay.ac.uk Whole-cell patch clamp electrophysiology has confirmed that Trequinsin activates CatSper, leading to an increase in intracellular calcium ([Ca2+]i). abertay.ac.uknih.gov The mechanism of this activation is believed to be direct, as Trequinsin-induced responses were cross-desensitized by prostaglandin (B15479496) E1 (PGE1), a known direct activator of CatSper, but not by progesterone (B1679170), which activates the channel indirectly. abertay.ac.uknih.gov This activation of CatSper is a key factor in Trequinsin's ability to increase sperm cell hyperactivation. nih.gov

Intracellular Calcium ([Ca²⁺]i) Regulation

Role in Cellular Signaling Pathways

In addition to its direct action on CatSper, this compound influences other signaling components that contribute to calcium regulation:

Potassium Channel Inhibition : The compound partially inhibits sperm potassium channel activity. nih.govabertay.ac.uk This inhibition leads to membrane potential depolarization, which further facilitates the influx of calcium.

Cyclic Nucleotide Modulation : this compound has been shown to increase intracellular levels of cyclic guanosine monophosphate (cGMP). abertay.ac.uknih.gov However, it does not appear to affect cyclic adenosine (B11128) monophosphate (cAMP) levels. abertay.ac.ukabertay.ac.uk This specific action on cGMP pathways is an important aspect of its signaling profile.

This multi-target action—activating CatSper, inhibiting potassium channels, and elevating cGMP—results in a robust increase in intracellular calcium, which in turn modulates cellular functions such as sperm hyperactivation. abertay.ac.uk

Cross-Desensitization with Prostaglandin E1 (PGE1)

A key feature of this compound's mechanism is its interaction with the prostaglandin E1 (PGE1) signaling pathway. Research has consistently shown that the intracellular calcium response induced by trequinsin is cross-desensitized by PGE1. nih.govnih.gov Cross-desensitization occurs when the activation of one signaling pathway leads to a reduced response from a second, related pathway.

In experimental settings, pre-treating cells with PGE1 significantly blunts the subsequent calcium increase that would normally be triggered by trequinsin. nih.gov This suggests that both compounds act through a common or converging signaling mechanism. abertay.ac.uk The desensitization profile of trequinsin is described as being indistinguishable from that of PGE1. abertay.ac.uk

Pre-treatmentSubsequent ChallengeOutcome on [Ca²⁺]i Response
Prostaglandin E1 (PGE1)This compound Desensitized (Reduced Response) nih.govnih.gov
This compound Prostaglandin E1 (PGE1)Desensitized (Reduced Response) nih.gov

Distinction from Progesterone-Induced Calcium Dynamics

While this compound exhibits an agonist profile similar to progesterone in terms of the kinetics of the calcium increase, their underlying mechanisms are distinct. abertay.ac.uk This distinction is most clearly demonstrated through desensitization experiments. nih.govnih.gov

Unlike the interaction with PGE1, the calcium response induced by this compound is not cross-desensitized by progesterone. nih.govnih.gov Pre-treatment of cells with progesterone does not affect the subsequent calcium influx stimulated by trequinsin. nih.gov This lack of cross-desensitization indicates that this compound and progesterone utilize separate signaling pathways to activate the CatSper channel and increase intracellular calcium. abertay.ac.uknih.gov

FeatureThis compoundProgesterone
Potency Less potent agonist of [Ca²⁺]i. nih.govabertay.ac.ukMore potent agonist of [Ca²⁺]i. nih.govabertay.ac.uk
[Ca²⁺]i Increase Kinetics Induces a P4-like agonist profile. abertay.ac.ukresearchgate.netInduces a characteristic peak and sustained [Ca²⁺]i increase. researchgate.net
Cross-Desensitization Cross-desensitized by PGE1, but not by progesterone. nih.govnih.govDoes not cross-desensitize with PGE1 or trequinsin. nih.gov
Signaling Pathway Acts via a mechanism that converges with the PGE1 pathway. abertay.ac.ukActs via a distinct signaling pathway. nih.gov

This evidence underscores a novel pharmacological profile for this compound, where it elevates intracellular calcium through a mechanism that is functionally similar to progesterone in its outcome but distinct in its pathway, showing a clear convergence with PGE1 signaling. abertay.ac.uk

Preclinical Research on Therapeutic Applications

Research in Male Infertility and Asthenozoospermia

Asthenozoospermia is a primary cause of male infertility, and the development of pharmacological agents to enhance sperm motility is an area of significant clinical need. nih.govnih.govabertay.ac.uk Research has focused on identifying compounds that can improve sperm function, with Trequinsin (B1217036) hydrochloride emerging as a compound of interest. nih.govnih.govresearchgate.net

Studies have demonstrated that Trequinsin hydrochloride can significantly enhance sperm motility, particularly hyperactivation, a vigorous swimming pattern essential for fertilization. nih.govresearchgate.netabertay.ac.uk This effect is linked to its ability to increase intracellular calcium ([Ca2+]i) and cyclic GMP (cGMP) levels in sperm. nih.govnih.gov The mechanism of action involves the activation of the CatSper ion channel, a sperm-specific calcium channel crucial for motility, and a partial inhibition of potassium channel activity. nih.govnih.gov

In studies involving sperm from healthy volunteer donors, this compound was shown to be an effective agonist of intracellular calcium, although less potent than progesterone (B1679170). nih.govnih.gov Functionally, it led to a significant increase in cell hyperactivation in all donor sperm samples. nih.govnih.govdntb.gov.ua Furthermore, in poorly motile sperm fractions from healthy donors, this compound significantly increased the percentage of progressively motile sperm under both capacitating and non-capacitating conditions. nih.gov Hyperactivation was also significantly increased in these samples when incubated in capacitating conditions. nih.gov

The effects of this compound have also been investigated in sperm samples from patients undergoing fertility assessments. nih.govabertay.ac.uk In a study with 25 patient samples, this compound increased the percentage of hyperactivated cells in the majority (88% or 22 out of 25) of capacitated patient sperm samples. nih.govnih.govabertay.ac.uk In another assessment of 29 patients, 90% responded significantly to treatment with boosts in cell hyperactivation. abertay.ac.uk While total and progressive motility were unaffected in the majority of these patient samples, the significant increase in hyperactivation suggests a positive impact on sperm function. nih.govabertay.ac.uk It is noteworthy that the compound did not alter motility parameters in two samples and had a negative effect on all motility parameters in only one sample out of the 25 studied. nih.govabertay.ac.uk

Effect of this compound on Patient Sperm Motility Parameters

Patient Response Category Number of Samples (out of 25) Percentage of Samples
Increased Hyperactivation 22 88%
Unaffected Total & Progressive Motility 18 72%
No Change in Motility Parameters 2 8%

A critical measure of functional sperm motility is the ability to penetrate viscous media, mimicking the environment of the female reproductive tract. nih.gov In studies with capacitated donor sperm, this compound was found to significantly increase the penetration of sperm into a viscous medium. nih.govnih.govresearchgate.net Its efficacy in stimulating penetration at a certain distance was comparable to progesterone and significantly better than another phosphodiesterase inhibitor, IBMX. nih.gov

A crucial aspect of fertilization is the acrosome reaction, where the sperm releases enzymes to penetrate the egg. It is vital that this reaction does not occur prematurely. Research has shown that this compound does not induce a premature acrosome reaction in capacitated sperm cells. nih.govabertay.ac.uk This indicates that while it enhances motility, it does not negatively impact this critical step in the fertilization process.

Enhancement of Sperm Motility and Hyperactivation

Cardiovascular Research

This compound, also known as HL-725, has been the subject of preclinical cardiovascular research, primarily focusing on its potent inhibitory effects on phosphodiesterase 3 (PDE3). cancer.govyoutube.com This mechanism of action underpins its observed effects on platelet aggregation, vasodilation, and blood pressure.

Inhibition of Platelet Aggregation

This compound has demonstrated significant efficacy as an inhibitor of platelet aggregation. plos.org Preclinical studies have shown it to be an extremely potent inhibitor of platelet phosphodiesterase. cancer.gov Specifically, it potently inhibits the aggregation of human platelets induced by arachidonic acid. cancer.gov The high potency of this compound is highlighted by its low half-maximal inhibitory concentration (IC50), indicating that only a very small amount is needed to achieve a significant inhibitory effect. cancer.gov

Inhibitory Effect of this compound on Platelet Aggregation

Inducing AgentParameterValueSpecies
Arachidonic AcidIC5050 pMHuman

Vasodilatory Effects

The vasodilatory properties of this compound contribute to its antihypertensive effects. Research has characterized it as an arteriolar dilator. plos.org By relaxing the smooth muscle of arterioles, trequinsin leads to a widening of these blood vessels, which in turn reduces vascular resistance and contributes to a decrease in blood pressure. This hemodynamic profile is a key characteristic of its action as an antihypertensive agent. plos.org

Blood Pressure Regulation in Animal Models

This compound has been identified as an orally active antihypertensive agent. cancer.gov Its efficacy in regulating blood pressure has been demonstrated in various animal models. Studies have shown that it effectively reduces systemic blood pressure in both normotensive and spontaneously hypertensive rats. cancer.govplos.org This indicates its potential to lower blood pressure in both normal and pathological hypertensive states.

Effect of this compound on Blood Pressure in Animal Models

Animal ModelEffect
Normotensive Cats (anesthetized)Blood pressure lowering properties observed
Spontaneously Hypertensive Rats (conscious)Potent antihypertensive agent

Influence on Renin Secretion and cAMP Synthesis

This compound's mechanism of action is closely linked to the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway and its influence on renin secretion. As a highly potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3), with an IC50 of 250 pM, trequinsin prevents the breakdown of cAMP. cancer.govyoutube.com Increased intracellular cAMP levels are known to stimulate renin secretion from juxtaglomerular cells in the kidney. youtube.comnih.gov

Studies on isolated rat juxtaglomerular cells have shown that trequinsin increases cellular cAMP content and stimulates renin release. youtube.com This stimulation of renin secretion is dependent on protein kinase A (PKA), a key downstream effector of cAMP. youtube.com Further research in isolated perfused rat kidneys demonstrated that inhibition of PDE3 by trequinsin caused a significant 5- to 6-fold stimulation of renin secretion. mdanderson.org This highlights the important role of PDE3 in the cAMP-mediated control of renin secretion. mdanderson.org

Influence of this compound on cAMP and Renin Secretion

ParameterEffectMechanism
cAMP Synthesis/DegradationIncreased intracellular cAMP levelsInhibition of PDE3, preventing cAMP degradation
Renin SecretionStimulation of renin releaseIncreased cAMP activates PKA, leading to renin secretion

Oncological Research

Effects on Lung Cancer Cell Lines with Epidermal Growth Factor Receptor (EGFR) Mutations

A review of the available preclinical research literature did not yield specific studies on the effects of this compound on lung cancer cell lines harboring Epidermal Growth Factor Receptor (EGFR) mutations. While extensive research exists on various inhibitors targeting EGFR mutations in non-small cell lung cancer, there is no direct evidence to date linking trequinsin to this specific area of oncological investigation.

Modulation of M2 Macrophage Polarization and Cancer Phenotypes

Tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, are known to contribute to cancer progression by promoting angiogenesis, immunosuppression, and metastasis. The modulation of macrophage polarization is therefore a significant area of cancer research. However, a comprehensive review of preclinical studies reveals a lack of research into the effects of this compound on M2 macrophage polarization and its subsequent impact on cancer phenotypes. There are currently no available data from in vitro or in vivo studies to suggest that this compound can alter the polarization of M2 macrophages or influence cancer cell proliferation, invasion, or other malignant characteristics through this mechanism.

Antiparasitic Research

The development of new antiparasitic agents is a global health priority. However, the potential of this compound in this area remains unexplored.

Antiproliferative Activity against Leishmania donovani

Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal parasitic disease. A thorough search of scientific databases indicates that the antiproliferative activity of this compound against Leishmania donovani has not been evaluated. There are no published studies detailing its efficacy in inhibiting the growth of either the promastigote or amastigote stages of this parasite.

Impact on Parasite Mitochondrial Membrane Potential

The mitochondrion is a crucial organelle for the survival of Leishmania parasites, and its disruption is a key target for many antileishmanial drugs. The effect of this compound on the mitochondrial membrane potential of Leishmania donovani has not been investigated. Consequently, there is no information on whether this compound can induce mitochondrial dysfunction in the parasite, a critical indicator of potential antiparasitic activity.

Other Emerging Biological Activities

The exploration of novel biological activities of existing compounds can lead to drug repurposing. However, for this compound, research into its antimicrobial and anti-inflammatory potential, particularly through its structural analogs, is absent.

Antimicrobial Potential (Based on Structural Analogs)

There is no available research on the antimicrobial properties of structural analogs of this compound. Studies have not been conducted to assess the efficacy of related compounds against various bacterial or fungal pathogens.

Anti-inflammatory Potential (Based on Structural Analogs)

Similarly, the anti-inflammatory potential of structural analogs of this compound has not been a subject of scientific investigation. There are no reports on the effects of these compounds on inflammatory pathways, cytokine production, or other markers of inflammation.

Advanced Research Methodologies and Experimental Design

High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) serves as a critical initial step in identifying novel compounds that can modulate sperm activity. These platforms enable the rapid assessment of large chemical libraries to pinpoint promising candidates for further investigation.

Trequinsin (B1217036) hydrochloride was identified as a potent modulator of sperm function through a multi-phase screening process designed to find compounds that enhance sperm motility. nih.govabertay.ac.uk The process began with HTS applied to a chemogenomic library of small molecules to identify substances capable of increasing intracellular calcium ([Ca²⁺]i), a key regulator of sperm motility. abertay.ac.ukabertay.ac.uk This approach successfully singled out Trequinsin hydrochloride as a highly effective agent, leading to its selection for more detailed functional and molecular analysis. nih.govabertay.ac.uk Subsequent functional testing confirmed that this compound significantly increased hyperactivated motility in sperm from healthy donors and the majority of infertility patients, demonstrating its potential as a lead compound for addressing asthenozoospermia (poor sperm motility). nih.govnih.govresearchgate.net

The primary HTS methodology employed a validated fluorometric assay to measure changes in [Ca²⁺]i. nih.govnih.gov This technique is foundational for screening compounds, as fluctuations in intracellular calcium are directly linked to critical sperm functions, including motility. abertay.ac.uk

In the initial screen, compounds were tested for their ability to increase sperm [Ca²⁺]i relative to the effect of a saturating concentration of progesterone (B1679170). nih.gov this compound was a notable hit, inducing a concentration-dependent increase in intracellular calcium. abertay.ac.uk Further investigation revealed that while Trequinsin is an efficacious agonist of [Ca²⁺]i, it is less potent than progesterone. nih.govnih.gov Interestingly, the calcium response induced by Trequinsin was consistently cross-desensitized by Prostaglandin (B15479496) E1 (PGE₁) but not by progesterone, indicating that it acts through a distinct molecular pathway. nih.govnih.govresearchgate.net

HTS Identification of this compound
Screening ParameterMethodologyKey FindingReference
Screening PlatformHigh-Throughput Screening (HTS) of a chemogenomic libraryIdentified small molecules that increase intracellular calcium ([Ca²⁺]i). abertay.ac.uk
Primary AssayValidated fluorometric [Ca²⁺]i assayThis compound was identified as a potent inducer of [Ca²⁺]i. nih.govnih.gov
Functional OutcomeSperm motility analysisTrequinsin significantly increased hyperactivated motility. researchgate.net
Mechanism InsightCross-desensitization studies[Ca²⁺]i response was desensitized by PGE₁, but not progesterone, suggesting a distinct pathway. nih.govresearchgate.net

Electrophysiological Techniques

To understand the direct impact of this compound on ion channel activity, which underpins the observed changes in intracellular calcium, researchers utilized sophisticated electrophysiological techniques.

Whole-cell patch clamp electrophysiology is a powerful technique that allows for the direct measurement of ion currents across the sperm cell membrane. moleculardevices.comnih.gov This method was instrumental in confirming the specific molecular targets of this compound. nih.govnih.gov

The analysis revealed a dual mechanism of action. Firstly, this compound directly activates the principal cation channel of sperm, CatSper. nih.govabertay.ac.ukresearchgate.net CatSper is a pH and voltage-sensitive calcium channel essential for sperm hyperactivation. researchgate.netmdpi.com By acting as a CatSper agonist, Trequinsin promotes the influx of calcium into the sperm flagellum. abertay.ac.ukmdpi.com

Secondly, the patch-clamp studies demonstrated that this compound partially inhibits the sperm potassium channel (KSper). nih.govabertay.ac.ukabertay.ac.uk This inhibition leads to a depolarization of the sperm membrane potential, which further enhances the driving force for calcium entry through the CatSper channel. abertay.ac.ukresearchgate.net This combined action—direct activation of CatSper and partial inhibition of KSper—explains the potent increase in intracellular calcium observed in fluorometric assays. abertay.ac.ukresearchgate.net

Effect of this compound on Sperm Ion Channels
Ion ChannelTechniqueObserved EffectConsequenceReference
CatSper (Cation Channel of Sperm)Whole-Cell Patch ClampDirect activation (agonist)Increased Ca²⁺ influx. nih.govabertay.ac.ukresearchgate.net
KSper (Sperm Potassium Channel)Whole-Cell Patch ClampPartial inhibitionMembrane potential depolarization, enhancing the driving force for Ca²⁺ entry via CatSper. nih.govabertay.ac.ukabertay.ac.uk

Molecular and Functional Assays

To complete the mechanistic picture, molecular assays were conducted to measure the levels of key intracellular second messengers that regulate ion channel activity and sperm function.

The intracellular levels of cyclic nucleotides, specifically cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), are critical for sperm motility. bioscientifica.com Assays such as High-Performance Liquid Chromatography (HPLC) were used to quantify the changes in these second messengers in sperm exposed to this compound. abertay.ac.ukabertay.ac.uk

The results of these measurements were definitive: this compound significantly increased intracellular levels of cGMP. nih.govnih.govresearchgate.net However, it did not cause a significant elevation in cAMP levels. abertay.ac.ukabertay.ac.ukbioscientifica.com This finding is crucial as it demonstrates a specific pharmacological profile. While Trequinsin is known as a phosphodiesterase 3 (PDE3) inhibitor, its selective elevation of cGMP over cAMP in sperm suggests a complex interaction with the specific phosphodiesterase isoforms present in these cells. abertay.ac.ukbioscientifica.com This cGMP increase is consistent with the observed enhancement of sperm hyperactivation and motility. abertay.ac.uk

This compound's Effect on Cyclic Nucleotides
Cyclic NucleotideMeasurement TechniqueResultReference
cGMP (cyclic guanosine monophosphate)HPLC / Microplate AssaysSignificantly increased nih.govnih.govresearchgate.net
cAMP (cyclic adenosine monophosphate)HPLC / Microplate AssaysNo significant increase abertay.ac.ukabertay.ac.ukbioscientifica.com

Computer-Assisted Sperm Analysis (CASA) for Kinematic Parameters

Computer-Assisted Sperm Analysis (CASA) is a critical tool for obtaining objective and quantitative measurements of sperm motility. In studies involving this compound, CASA has been utilized to assess its impact on various kinematic parameters of human spermatozoa.

Research has shown that while this compound (at concentrations from 0.1–100 μM) did not produce a significant effect on total motility or progressive motility, it did induce a notable increase in the percentage of hyperactivated sperm cells. nih.gov Hyperactivation is a specific motility pattern essential for fertilization, characterized by high-amplitude, asymmetrical flagellar beating. The analysis via CASA systems employs specific algorithmic criteria to identify this subpopulation of sperm.

Kinematic ParameterThreshold for Hyperactivation
Curvilinear Velocity (VCL)≥ 150 μm/s
Linearity (LIN)< 50%
Amplitude of Lateral Head Displacement (ALH)≥ 7 μm

This table outlines the specific kinematic thresholds used in CASA systems to define hyperactivated motility in human sperm during studies of this compound. abertay.ac.uk

Further investigation revealed that the effect of trequinsin on hyperactivation follows a bell-shaped dose-response curve, with a 10 µM concentration being optimal in the studied conditions. nih.gov This concentration was subsequently used in further experiments to explore the compound's effects over time. nih.gov It has also been noted that trequinsin's influence on cyclic guanosine monophosphate (cGMP) levels may contribute to the observed changes in curvilinear velocity (VCL) and straight-line velocity (VSL). abertay.ac.uk

Acrosome Reaction Assays

The acrosome reaction is a crucial, exocytotic event that allows sperm to penetrate the zona pellucida of the oocyte. A premature acrosome reaction can render sperm non-viable for fertilization. Therefore, acrosome reaction assays are performed to ensure that a compound intended to enhance sperm function does not inadvertently trigger this event.

In the case of this compound, functional testing has demonstrated that it does not induce a premature acrosome reaction in capacitated human sperm cells. researchgate.netnih.gov This is a critical finding, as it suggests that the motility-enhancing effects of trequinsin are not coupled with a loss of fertilizing potential due to premature acrosomal exocytosis. These assays are typically conducted by incubating capacitated sperm with the compound and then using fluorescent probes or specific antibodies to differentiate between acrosome-intact and acrosome-reacted sperm, often quantified by flow cytometry or fluorescence microscopy.

Dose-Response Relationship Analysis

The analysis of the dose-response relationship is fundamental to understanding the pharmacological activity of a compound. It describes the magnitude of the response of a biological system to different concentrations of a substance. msdmanuals.com

For this compound, a concentration-dependent increase in intracellular calcium ([Ca²⁺]i) has been observed in human sperm. nih.govresearchgate.net The relationship between the concentration of trequinsin and its effect on sperm hyperactivation has been characterized as a bell-shaped curve. abertay.ac.uk

Concentration RangeEffect on Sperm HyperactivationEffect on Intracellular Calcium ([Ca²⁺]i)
Low to Optimal (e.g., up to 10 µM)Increasing percentage of hyperactivated cellsConcentration-dependent increase
High (e.g., ≥30 µM)No further increase or potential decrease in effectData not extensively reported in this range for hyperactivation

This table provides a qualitative summary of the dose-response relationship of this compound on human sperm hyperactivation and intracellular calcium levels as described in research literature. nih.govabertay.ac.uk

Determination of Half Maximal Effective Concentration (EC50) Values

The half maximal effective concentration (EC50) is a key parameter derived from dose-response curves. It represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect. researchgate.net This value is a crucial measure of a drug's potency.

In the context of this compound's effect on human sperm, the EC50 value has been determined for its ability to evoke an increase in intracellular calcium ([Ca²⁺]i). Through fluorometric high-throughput screening assays, the EC50 for this effect was calculated to be 6.4 μM, with a 95% confidence interval of 4.1–9.9 μM. nih.govabertay.ac.uk This was determined by normalizing the trequinsin-induced calcium response to that of a known agonist, progesterone. abertay.ac.uk

Strategies for Resolving Inconsistencies in Reported Relationships

In pharmacological studies, inconsistencies in dose-response relationships can arise from various sources, including experimental design, data normalization, and statistical modeling. When negative control values deviate from the measurements at low, ineffective concentrations of a test compound, it can lead to biased estimates from the concentration-response curve. nih.gov

Several strategies can be employed to address such inconsistencies:

Model Selection : Utilizing robust non-linear regression models, such as the four-parameter log-logistic (4pLL) model, is often a good default approach. In cases where data in the no-effect range are missing, alternative models like the Brain-Cousens model might yield better results. nih.gov

Data Normalization : Careful consideration of the normalization process is crucial. Normalizing data to a deviating control can skew the results. nih.gov

Omission of Controls : In situations with at least two concentrations in the no-effect range and low variance in replicate measurements, omitting the control values before fitting the model can be a valid strategy to avoid bias. nih.gov

Statistical Analysis : Employing appropriate statistical tests and power analysis ensures that the experimental design is robust enough to detect real effects and minimize the impact of random variability. abertay.ac.uk

Comparative Pharmacological Profiling

To better understand the unique pharmacological profile of this compound, it is useful to compare it with other inhibitors of the same enzyme family, PDE3.

Distinctions from Other PDE3 Inhibitors (e.g., Milrinone (B1677136), Cilostazol)

While trequinsin, milrinone, and cilostazol (B1669032) are all classified as PDE3 inhibitors, they exhibit distinct pharmacological profiles and clinical applications. PDE3 inhibitors generally increase intracellular cyclic adenosine monophosphate (cAMP), leading to vasodilation and, in the heart, increased contractility. nih.gov

Milrinone is primarily used as an inotrope and vasodilator in the treatment of acute heart failure. nih.gov It has been shown to inhibit PDE4 in addition to PDE3, which may contribute to its strong cardiotonic effects and also to potential side effects like ventricular arrhythmias. nih.govpatsnap.com

Cilostazol is used to treat intermittent claudication. nih.gov It demonstrates a degree of vascular selectivity, preferentially acting on platelets and blood vessels with less pronounced cardiac effects compared to milrinone. nih.govnih.gov This difference in activity is partly attributed to cilostazol having less inhibitory effect on cytosolic cAMP-PDE activity in cardiac cells compared to milrinone. patsnap.com

This compound , in the context of sperm physiology, has a novel pharmacological profile. While it is a potent PDE3 inhibitor, its effects on sperm appear to be mediated through a complex mechanism that involves the activation of the CatSper ion channel, a partial inhibition of potassium channel activity, and an increase in intracellular cGMP, but not cAMP. nih.govnih.gov This is a significant distinction from the primary cAMP-mediated effects of milrinone and cilostazol in the cardiovascular system.

CompoundPrimary Clinical UseKey Mechanistic DistinctionsPrimary Second Messenger Effect
This compoundInvestigational (sperm motility)Activates CatSper ion channel in sperm; partial potassium channel inhibition. nih.govnih.govIncreases intracellular cGMP (in sperm). nih.govnih.gov
MilrinoneAcute heart failure. nih.govInhibits both PDE3 and PDE4; strong cardiotonic effects. nih.govpatsnap.comIncreases intracellular cAMP. nih.gov
CilostazolIntermittent claudication. nih.govGreater selectivity for vascular elements over cardiac myocytes compared to milrinone. nih.govIncreases intracellular cAMP. nih.gov

This table provides a comparative overview of the pharmacological profiles of this compound, milrinone, and cilostazol.

Selectivity Comparisons with Broad-Spectrum PDE Inhibitors (e.g., IBMX)

This compound, a potent phosphodiesterase (PDE) inhibitor, has demonstrated a distinct selectivity profile when compared to broad-spectrum PDE inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX). Research focused on human sperm motility has provided a clear comparative framework for understanding their differential effects.

In a high-throughput screening (HTS) study designed to identify compounds that increase intracellular calcium ([Ca²⁺]i) in human sperm, Trequinsin was identified as a highly efficacious agent. nih.govresearchgate.netnih.govdntb.gov.ua This initial screening set the stage for more detailed comparisons with the non-specific PDE inhibitor, IBMX.

A key functional assay involved assessing the ability of these compounds to stimulate sperm penetration into a viscous medium, a critical measure of sperm function. nih.govresearchgate.net While both Trequinsin and IBMX, along with progesterone, significantly increased sperm penetration at a depth of 1 cm, a notable difference emerged at 2 cm. nih.govabertay.ac.uk Trequinsin, similar to progesterone, was significantly more effective than IBMX at stimulating deeper penetration, suggesting a more robust pro-motility effect under these conditions. nih.govresearchgate.netabertay.ac.uk

Mechanistically, Trequinsin was found to cause a concentration-dependent increase in intracellular cGMP levels in sperm. researchgate.netabertay.ac.uk This is a key distinction from broad-spectrum inhibitors like IBMX, which would be expected to elevate both cAMP and cGMP. The selective increase in cGMP points towards a more targeted mechanism of action for Trequinsin in this cell type.

The following table summarizes the comparative findings between this compound and IBMX in the context of human sperm function:

FeatureThis compoundIBMX (Broad-Spectrum PDE Inhibitor)
Identification Identified through HTS as a potent elevator of intracellular Ca²⁺. nih.govnih.govA known non-selective PDE inhibitor.
Sperm Penetration (1 cm) Significantly increased penetration. nih.govSignificantly increased penetration. nih.gov
Sperm Penetration (2 cm) Significantly more effective than IBMX. nih.govresearchgate.netabertay.ac.ukLess effective than Trequinsin. nih.govresearchgate.netabertay.ac.uk
Cyclic Nucleotide Levels Increased intracellular cGMP. researchgate.netabertay.ac.ukExpected to increase both cAMP and cGMP.

These findings underscore the superior efficacy of Trequinsin in specific functional assays related to sperm motility when compared to the broad-spectrum inhibitor IBMX, likely due to its more selective mechanism of action.

Contrasts with Platelet-Reducing Agents (e.g., Anagrelide)

While this compound is primarily characterized as a PDE inhibitor with effects on smooth muscle relaxation and cellular motility, its potential interactions with platelet function invite comparison with platelet-reducing agents like Anagrelide. Anagrelide is an imidazoquinazoline derivative that lowers platelet counts and also possesses PDE inhibitory activity. insights.bio

Trequinsin, on the other hand, has been investigated for its effects on platelet aggregation as a consequence of its PDE inhibition, which leads to increased intracellular cyclic nucleotide levels and subsequent inhibition of platelet activation. The focus of Trequinsin research has been on its vasodilatory and anti-platelet aggregatory properties, rather than on reducing platelet counts.

A hypothetical comparative table based on their known primary functions is presented below:

FeatureThis compoundAnagrelide
Primary Mechanism Phosphodiesterase (PDE) inhibition.Inhibition of megakaryocyte maturation, leading to reduced platelet production; also exhibits PDE inhibitory activity. insights.bio
Primary Therapeutic Focus Vasodilation and inhibition of platelet aggregation.Reduction of elevated platelet counts in myeloproliferative disorders. researchgate.net
Effect on Platelet Count Not reported as a primary effect.Significant reduction. researchgate.net
Effect on Platelet Aggregation Direct inhibition via PDE inhibition.Inhibition of aggregation, but primarily used for its cytoreductive effects. insights.bio

Comparison with Other PDE Inhibitors in Specific Disease Models (e.g., Sildenafil, Tadalafil, Etazolate, Dipyridamole, Rolipram)

Direct, head-to-head comparative studies of this compound with other specific PDE inhibitors such as Sildenafil, Tadalafil, Etazolate, Dipyridamole, and Rolipram in defined disease models are conspicuously absent from the published literature. However, a comparative analysis can be inferred based on their known selectivity for different PDE families and their established or investigated therapeutic applications.

Sildenafil and Tadalafil (PDE5 Inhibitors): These are potent and selective inhibitors of PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum. Their main therapeutic applications are in erectile dysfunction and pulmonary arterial hypertension. nih.gov Research on these compounds has also explored their potential in cardiovascular diseases due to their effects on the nitric oxide/cGMP pathway. nih.gov Trequinsin's reported effect of increasing intracellular cGMP suggests a potential overlap in the signaling pathway, but its selectivity for other PDE isozymes may lead to different physiological outcomes.

Etazolate (PDE4 Inhibitor): Etazolate is known to be a selective inhibitor of the PDE4 family, which primarily degrades cAMP. researchgate.net PDE4 inhibitors have been extensively investigated for their anti-inflammatory and neuroprotective effects. tocris.com Trequinsin's lack of effect on cAMP in human sperm studies suggests a different selectivity profile compared to Etazolate. abertay.ac.uk

Dipyridamole (Non-selective PDE Inhibitor): Dipyridamole is a non-selective PDE inhibitor that also blocks the cellular uptake of adenosine, leading to anti-thrombotic effects. nih.govnih.gov It is used clinically to prevent blood clots. nih.gov Trequinsin shares the property of PDE inhibition but its selectivity and potential adenosine-related effects have not been as thoroughly characterized in a comparative context.

Rolipram (PDE4 Inhibitor): Rolipram is a well-characterized selective inhibitor of PDE4 and has been a key research tool in studying the role of this enzyme in inflammation and neurological disorders. nih.govmdpi.com Its anti-inflammatory effects are attributed to the elevation of cAMP in immune cells. nih.gov This contrasts with the observed cGMP-specific effect of Trequinsin in sperm.

The following table provides a high-level comparison based on PDE selectivity and primary research areas:

PDE InhibitorPrimary PDE SelectivityPrimary Disease Models/Therapeutic Areas of Research
This compound Reported as a PDE3 inhibitor, but with demonstrated effects on cGMP signaling. nih.govresearchgate.netabertay.ac.ukSperm motility, potential for male infertility treatment. nih.govresearchgate.net
Sildenafil/Tadalafil PDE5 nih.govErectile dysfunction, pulmonary arterial hypertension, cardiovascular disease. nih.govnih.gov
Etazolate PDE4 researchgate.netNeurological disorders, inflammation. tocris.com
Dipyridamole Non-selective nih.govnih.govThrombosis, stroke prevention. nih.govnih.gov
Rolipram PDE4 nih.govmdpi.comInflammation, neurological disorders (e.g., depression, multiple sclerosis). nih.govmdpi.com

Optimization of Experimental Parameters

Factorial Design and Response Surface Methodology

The application of systematic optimization techniques such as factorial design and response surface methodology (RSM) is crucial in pharmaceutical research to efficiently determine the optimal conditions for a drug's activity and formulation. jopcr.commdpi.com While there are no specific published studies detailing the use of these methodologies for this compound, their principles are highly applicable.

Factorial designs allow for the simultaneous investigation of the effects of multiple variables and their interactions. jopcr.com For instance, a 2³ factorial design could be employed to study the impact of three variables—such as concentration of Trequinsin, incubation time, and pH—each at two levels (low and high), on a specific biological response, like sperm motility. ijpsonline.com This approach is more efficient than the traditional one-variable-at-a-time method and can reveal complex interactions between factors. ijpsonline.com

Response surface methodology is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. mdpi.comnih.gov It is often used after a factorial design has identified the key variables. RSM can then be used to map the response surface and identify the optimal conditions. For example, after identifying that Trequinsin concentration and pH are significant factors, RSM could be used to find the precise combination of these two variables that yields the maximum therapeutic effect.

Variable Selection in Efficacy Studies (e.g., Temperature, pH, Co-administered Drugs)

The efficacy of this compound in experimental settings is likely to be influenced by several variables. The systematic study of these parameters is essential for defining its optimal working conditions and understanding its potential interactions in a physiological environment.

Temperature: In the in vitro studies on sperm motility, experiments with Trequinsin were conducted at a physiological temperature of 37°C. nih.gov The influence of temperature on the stability and activity of Trequinsin has not been systematically investigated. Such studies would be important for determining optimal storage and experimental conditions.

pH: The pH of the experimental medium can significantly impact the charge and conformation of a drug, thereby affecting its solubility, membrane permeability, and interaction with its target. In the sperm motility studies, the pH of the capacitating and non-capacitating media was controlled. nih.gov For instance, the mobile phase for HPLC analysis of cyclic nucleotides was adjusted to pH 2.8. abertay.ac.uk A systematic investigation of how Trequinsin's efficacy varies across a range of pH values would provide valuable information for its formulation and potential routes of administration.

Co-administered Drugs: The potential for drug-drug interactions is a critical aspect of preclinical and clinical research. mdpi.com There is no published data on the co-administration of this compound with other drugs. Investigating such interactions is crucial, as co-administered substances could potentially alter the metabolism of Trequinsin (e.g., through effects on cytochrome P450 enzymes) or have synergistic or antagonistic effects at the target level. mdpi.com For example, co-administration with other vasodilators or anti-platelet agents would require careful evaluation.

Advanced Molecular Biology Techniques in Mechanistic Studies

The elucidation of this compound's mechanism of action has been facilitated by several molecular biology and biophysical techniques. Future research could employ more advanced methodologies to gain deeper insights.

The foundational research on Trequinsin's effect on sperm utilized a validated high-throughput screening (HTS) fluorometric assay to measure intracellular calcium ([Ca²⁺]i). nih.govresearchgate.netnih.govdntb.gov.ua This was complemented by whole-cell patch clamp electrophysiology to confirm the activation of the CatSper ion channel and partial inhibition of potassium channel activity. researchgate.net Furthermore, reverse-phase high-performance liquid chromatography (RP-HPLC) was used to measure intracellular levels of cyclic nucleotides, which demonstrated a specific increase in cGMP. researchgate.netabertay.ac.uk

Building on this, future mechanistic studies could incorporate a range of advanced molecular biology techniques:

CRISPR-Cas9 Gene Editing: This powerful tool could be used to create cell lines or animal models with specific genetic modifications to further dissect the molecular pathways affected by Trequinsin. insights.bionih.govmdpi.comjsr.orgfrontiersin.org For example, knocking out or modifying specific PDE isozymes could definitively identify the primary target of Trequinsin in different cell types.

Proteomics and Phosphoproteomics: These approaches could provide a global view of the changes in protein expression and phosphorylation status in response to Trequinsin treatment. This could uncover novel downstream effectors and signaling networks regulated by the Trequinsin-induced cGMP increase.

High-Resolution Imaging Techniques: Advanced microscopy techniques, such as Förster resonance energy transfer (FRET)-based biosensors, could be used to visualize cGMP dynamics in real-time within living cells upon Trequinsin application. This would provide spatiotemporal information about its mechanism of action.

Transcriptomics (RNA-Seq): Analyzing changes in the transcriptome following Trequinsin treatment could reveal broader effects on gene expression and cellular function, providing a more comprehensive understanding of its pharmacological profile.

The integration of these advanced techniques would undoubtedly provide a more detailed and nuanced understanding of the molecular mechanisms underlying the effects of this compound.

Application of Small Interfering RNA (siRNA) Knockdown

Small Interfering RNA (siRNA) is a class of double-stranded RNA molecules that can be used to induce transient, sequence-specific gene silencing. This process, known as RNA interference (RNAi), allows researchers to effectively "knock down" the expression of a target protein and observe the functional consequences. In the context of this compound, siRNA can be employed to specifically reduce the cellular levels of its target, PDE3A, thereby validating that the compound's effects are mediated through this enzyme.

An experimental design to validate Trequinsin's target would involve transfecting cultured cells, such as human pulmonary artery smooth muscle cells (PASMC), with siRNA molecules specifically designed to target the mRNA of PDE3A. researchgate.net A non-targeting or "scramble" siRNA would be used as a control. Following transfection, the cells would be treated with this compound. The expected outcome is that the pharmacological effect of Trequinsin, such as an increase in intracellular cyclic adenosine monophosphate (cAMP), would be significantly diminished or abrogated in the cells where PDE3A expression has been knocked down, compared to the control cells. This result would provide strong evidence that PDE3A is the primary target through which Trequinsin exerts its activity.

Table 1: Representative Experimental Design for siRNA-Mediated Target Validation of this compound

Group Transfection Agent Treatment Expected Outcome (e.g., Intracellular cAMP Level) Interpretation
1Control (Scramble) siRNAVehicleBaselineNormal cellular response
2Control (Scramble) siRNATrequinsin HClSignificant IncreaseTrequinsin inhibits endogenous PDE3A
3PDE3A siRNAVehicleBaseline / Slight IncreaseEffect of PDE3A reduction alone
4PDE3A siRNATrequinsin HClNo Significant IncreaseTrequinsin's effect is blunted due to lack of its target (PDE3A)

This interactive table outlines a typical experimental setup to confirm the mechanism of action of this compound.

Use of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Edited Models

CRISPR-Cas9 technology is a powerful genome-editing tool that allows for the precise and permanent modification of DNA sequences in a cell or organism. Unlike the transient knockdown achieved with siRNA, CRISPR can be used to create a complete and heritable gene knockout. This methodology has been successfully applied to study the specific isoforms of PDE3A in primary rat cardiomyocytes. nih.govresearchgate.netnih.gov

In a foundational study, researchers used an adenovirus-delivered CRISPR-Cas9 system to knock out the Pde3a gene in both neonatal and adult cardiomyocytes. nih.govresearchgate.net This approach resulted in a dramatic reduction of PDE3A protein levels, exceeding 95% in adult cardiomyocytes. nih.gov Critically, the study demonstrated that the functional effects of selective PDE inhibitors were abrogated in these CRISPR-edited cells, confirming that the inhibitors' activity is entirely dependent on the presence of the PDE3A protein. nih.govmdpi.com

The use of such CRISPR-edited models in Trequinsin research would provide definitive evidence of its on-target activity. By applying this compound to cells with a complete knockout of PDE3A, researchers can unequivocally determine which of its cellular effects are mediated by this specific enzyme. Furthermore, because CRISPR can be used to target specific exons, it is possible to create models that lack individual isoforms of PDE3A, allowing for a detailed investigation into whether Trequinsin exhibits any isoform-selectivity. nih.govnih.gov

Table 2: Research Findings from CRISPR/Cas9-Mediated Knockout of PDE3A in Cardiomyocytes

Cell Type Methodology Gene Targeted Reduction in Protein Level Effect on PDE Inhibitor Activity
Neonatal Rat CardiomyocytesCRISPR/Cas9Pde3a>50-60%Abrogated nih.gov
Adult Rat CardiomyocytesCRISPR/Cas9Pde3a>95%Abrogated nih.gov

This table summarizes key findings from a study utilizing CRISPR-Cas9 to knock out the Pde3a gene, demonstrating the utility of this model for studying PDE3 inhibitors like this compound. nih.gov

Synthesis and Derivatization Studies

Synthetic Pathways to Trequinsin (B1217036) and its Derivatives

The synthesis of Trequinsin's primary metabolites has been achieved through a biomimetic approach, starting from the parent Trequinsin molecule. niscpr.res.in This strategy aims to chemically replicate the biological metabolic pathways. The core structure, a pyrimido[6,1-a]isoquinolin-4-one, can be modified to create various derivatives. For instance, related compounds in this class are synthesized through processes involving nucleophilic substitution to introduce different functional groups. google.com

The biomimetic synthesis uniquely prepares all major metabolites directly from Trequinsin. niscpr.res.in This involves targeting the specific, metabolically susceptible sites on the Trequinsin free base molecule with carefully selected reagents to induce desired chemical transformations. niscpr.res.in The most vulnerable centers for metabolic and chemical attack are the substituents at the 9-position and the 4'-position (on the trimethylphenyl ring), followed by the 10-position. niscpr.res.in

Analysis of Chemical Reactions and Metabolites

The derivatization of Trequinsin involves several key types of chemical reactions, primarily oxidation and substitution, which lead to the formation of its major metabolites.

Oxidation reactions primarily target the 4'-methyl group of the trimethylphenyl ring and are instrumental in forming several key derivatives. niscpr.res.in The process can be controlled to yield hydroxy, formyl, and carboxy derivatives sequentially.

A key reagent in these oxidative processes is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Treating Trequinsin with DDQ forms a DDQ complex, which can then be processed to yield various oxidized products. For example, treatment of the complex with zinc chloride in methanol (B129727) affords a 4'-methoxymethyl derivative, which is subsequently demethylated to give the 4'-hydroxy derivative. niscpr.res.in When two equivalents of DDQ are used, the resulting complex can be treated with zinc acetate (B1210297) to yield the 4'-formyl derivative. niscpr.res.in This formyl derivative can be further oxidized to the corresponding 4'-carboxy derivative using silver nitrate (B79036) and sodium hydroxide. niscpr.res.in

Oxidation Reactions of Trequinsin

Starting MaterialKey ReagentsIntermediate ProductFinal Product (Derivative)
Trequinsin1. DDQ 2. ZnCl₂-MeOH 3. dil. HCl4'-methoxymethyl derivative4'-hydroxymethyl Trequinsin
Trequinsin1. 2 equiv. DDQ 2. Zn(OAc)₂DDQ Complex4'-formyl Trequinsin
4'-formyl TrequinsinAgNO₃, NaOH-4'-carboxy Trequinsin

The available scientific literature primarily focuses on the oxidative and substitution reactions for the derivatization of Trequinsin. Detailed studies describing specific reduction reactions applied to the Trequinsin molecule or its immediate derivatives are not prominently featured in the reviewed sources.

Substitution reactions, specifically demethylation at the 9- and 10-position methoxyl groups, are critical for synthesizing hydroxylated metabolites of Trequinsin. The selectivity of demethylation at either the 9- or 10-position is achieved by controlling the reaction conditions, particularly the choice of acidic or basic reagents. niscpr.res.in

A base-promoted demethylation using sodium hydride and ethanethiol (B150549) in hexamethylphosphoramide (B148902) (HMPA) selectively removes the methyl group at the 9-position. niscpr.res.in This selectivity is attributed to the 9-methoxyl group being part of a more extended conjugated system compared to the 10-methoxyl group. niscpr.res.in Conversely, an acid-aided demethylation, for instance by refluxing in 48% aqueous hydrobromic acid, can furnish the 10-hydroxy derivative or, under stronger conditions, the 9,10-dihydroxy derivative. niscpr.res.in

Substitution (Demethylation) Reactions of Trequinsin

PositionReaction TypeKey ReagentsProduct (Derivative)
9-positionBase-promoted selective demethylationSodium hydride, Ethanethiol, HMPA9-hydroxy Trequinsin
10-positionAcid-aided demethylation48% aq. HBr (controlled)10-hydroxy Trequinsin
9 and 10-positionsAcid-aided demethylation48% aq. HBr (reflux)9,10-dihydroxy Trequinsin

Identification of Key Reagents in Synthetic and Derivatization Processes

The synthesis and derivatization of Trequinsin utilize a specific array of chemical reagents to control the reaction outcomes. These reagents can be categorized based on the type of transformation they facilitate.

Key Reagents in Trequinsin Synthesis and Derivatization

ReagentFunction / Reaction Type
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Oxidizing agent; forms intermediate complexes for benzylic oxidation. niscpr.res.in
Zinc Acetate (Zn(OAc)₂)Cleavage of DDQ complex to yield a formyl group. niscpr.res.in
Zinc Chloride (ZnCl₂)Cleavage of DDQ complex to yield a methoxymethyl group (with methanol). niscpr.res.in
Silver Nitrate (AgNO₃) and Sodium Hydroxide (NaOH)Oxidizing agent system for converting a formyl group to a carboxy group. niscpr.res.in
Sodium Hydride (NaH) and EthanethiolBase-promoted demethylation (nucleophilic substitution). niscpr.res.in
Hydrobromic Acid (HBr)Acid-aided demethylation (nucleophilic substitution). niscpr.res.in
Hydroxylamine Hydrochloride (NH₂OH·HCl)Conversion of an aldehyde to an aldoxime. niscpr.res.in
Acetic Anhydride ((Ac)₂O)Dehydration of an aldoxime to a nitrile. niscpr.res.in

Toxicological Considerations in Preclinical Research

Evaluation of Cytotoxicity in Cellular Models

Preclinical evaluation of trequinsin (B1217036) hydrochloride has included assessments of its effects at a cellular level. While comprehensive cytotoxicity screening across a wide range of cell lines is not extensively detailed in publicly available literature, studies focusing on its pharmacological application in human sperm cells provide indirect evidence of its cellular safety profile in this specific context.

In research aimed at improving sperm motility, trequinsin hydrochloride was not found to exhibit cytotoxic effects. Instead of causing harm, the compound was identified as an agent that could enhance sperm function, suggesting a favorable safety profile for this particular cell type. The focus of these cellular studies was primarily on the functional outcomes related to sperm motility and the acrosome reaction rather than on determining cytotoxic concentration thresholds.

Assessment of Acute Toxicity in Animal Models

Acute toxicity studies are fundamental in preclinical research to determine the potential adverse effects of a single large dose of a substance. For this compound, acute toxicity has been evaluated in animal models to establish key safety parameters. The median lethal dose (LD50) is a standard measure of acute toxicity. Data from a safety data sheet indicates that this compound has an intraperitoneal LD50 of 150 mg/kg in mice caymanchem.com. This value helps to classify the substance's acute toxicity and informs the design of further non-clinical and clinical studies.

Table 1: Acute Toxicity of this compound

Test Type Route of Administration Species Value
LD50 Intraperitoneal Mouse 150 mg/kg caymanchem.com

LD50: The dose required to be lethal to 50% of the tested population.

Lack of Observed Adverse Effects on Sperm Viability and Acrosome Reaction

A significant area of research for this compound has been its potential application in addressing male infertility by improving sperm function. In-depth functional testing on human sperm cells from both healthy donors and patients has been conducted. These studies consistently demonstrate that this compound does not induce a premature acrosome reaction in capacitated sperm cells. The acrosome reaction is a crucial step in fertilization, and its premature activation can render sperm non-viable for fertilizing an egg.

Furthermore, research has shown that this compound can significantly increase sperm hyperactivation and its ability to penetrate viscous medium, which are key functional markers. These positive effects on motility and function were observed without compromising sperm viability, indicating that the compound is not detrimental to sperm cells within the concentrations tested. In studies involving patient sperm samples, trequinsin increased the percentage of hyperactivated cells in the majority (88%) of cases.

Non-Carcinogenicity Findings in Preclinical Assessments

The assessment of a compound's carcinogenic potential is a critical component of long-term safety evaluation, typically involving lifetime studies in animals. fda.gov While specific long-term carcinogenicity bioassays for this compound are not detailed in the available literature, information from regulatory and safety classifications provides relevant insights. According to the International Agency for Research on Cancer (IARC), this compound is not listed as a carcinogen caymanchem.com. This suggests that, based on the available evidence, it is not considered to pose a carcinogenic risk to humans. Standard preclinical assessments for carcinogenicity often include a battery of genotoxicity tests and, if warranted, two-year rodent bioassays to evaluate the potential for tumor formation after chronic exposure. fda.govnih.govfda.govich.org

Skin and Eye Irritation Assessment in Research Settings

In preclinical safety testing, the potential for a compound to cause irritation upon contact with the skin or eyes is evaluated. These assessments are crucial for ensuring safety during handling in laboratory and manufacturing settings, as well as for topical formulations. According to available safety data, this compound is not classified as a skin or eye irritant. caymanchem.com Specific tests in preclinical models have shown no primary irritant effect on either the skin or eyes. caymanchem.com

Sensitization Potential in Preclinical Studies

Skin sensitization, or allergic contact dermatitis, is an immune response to a substance following skin contact. Preclinical studies to assess the sensitization potential of new compounds are a standard part of toxicological evaluation. These studies, often conducted in animal models like the guinea pig or through the murine local lymph node assay (LLNA), aim to identify whether a substance can provoke an allergic reaction. nih.gov For this compound, the available safety information indicates that it has no known sensitizing effects. caymanchem.com

Table 2: Irritation and Sensitization Profile of this compound

Endpoint Assessment Result
Skin Irritation Primary Irritant Effect No irritant effect caymanchem.com
Eye Irritation Primary Irritant Effect No irritating effect caymanchem.com

| Sensitization | Allergic Potential | No sensitizing effects known caymanchem.com |

Table of Compounds

Compound Name

Future Directions and Translational Research Perspectives

Development of Novel Pharmacological Agents

Trequinsin (B1217036) hydrochloride has been identified as a promising lead compound for the development of new pharmacological agents designed to enhance sperm function and fertilization potential. nih.gov Its novel pharmacological profile in human sperm suggests that derivatives or analogues of Trequinsin could be synthesized to optimize efficacy and selectivity. nih.govabertay.ac.uk Future research will likely focus on modifying the core structure of Trequinsin to develop compounds with improved potency and a more targeted mechanism of action, potentially leading to a new class of drugs for male infertility.

The exploration of Trequinsin's metabolites is also a key area of future investigation. Understanding the biological activity of these metabolites could provide insights into the development of second-generation compounds with enhanced pharmacokinetic properties. The biomimetic synthesis of Trequinsin's six major metabolites has already been achieved, laying the groundwork for further pharmacological evaluation.

Addressing Unmet Clinical Needs in Male Reproductive Health

A significant future direction for Trequinsin hydrochloride research is in addressing the unmet clinical need for treatments for asthenozoospermia, or low sperm motility, a leading cause of male infertility. abertay.ac.ukresearchgate.net Current treatments for severe male infertility often involve invasive procedures for the female partner, such as intracytoplasmic sperm injection (ICSI). researchgate.net The development of a pharmacological agent that can directly improve sperm motility offers a less invasive and more direct treatment approach.

Research has demonstrated that this compound has clinically relevant positive effects on human sperm motility. abertay.ac.uknih.gov In preclinical studies, it significantly increased hyperactivation in sperm samples from both donors and patients. nih.govresearchgate.net Specifically, it was effective in 88% (22 out of 25) of patient sperm samples. nih.govnih.gov These findings strongly support its potential as a novel treatment for male infertility. abertay.ac.uknih.gov Future clinical trials will be essential to validate these preclinical findings and establish the safety and efficacy of Trequinsin-based therapies in a clinical setting.

Advancing Drug Discovery for Complex Biological Processes

The investigation into this compound's mechanism of action has significantly advanced our understanding of the complex biological processes governing sperm motility. abertay.ac.uk It has been shown to activate CatSper channels, which are crucial for sperm hyperactivation, and to increase intracellular calcium and cGMP levels. nih.gov This dual action provides a deeper insight into the intricate signaling pathways that regulate sperm function.

The use of high-throughput screening (HTS) to identify Trequinsin as a potent modulator of sperm function demonstrates the power of this approach in drug discovery for complex cellular processes. nih.govabertay.ac.uk This strategy can be applied to screen other compound libraries to identify new molecules that target different aspects of sperm physiology. Future research in this area could uncover novel molecular targets and lead to the development of a wider range of therapies for male infertility.

Interdisciplinary Collaborations in Biomedical Research

The successful characterization of this compound's effects on sperm function highlights the importance of interdisciplinary collaborations in biomedical research. The research involved a combination of high-throughput screening, detailed molecular and functional testing, and electrophysiology. nih.gov This collaborative effort between drug discovery units, reproductive and developmental biology departments, and schools of science and engineering was crucial to the project's success. nih.gov

Future advancements in this field will continue to rely on such collaborations. Bringing together experts in medicinal chemistry, pharmacology, reproductive medicine, and clinical research will be essential for the successful translation of preclinical findings into new clinical therapies. These partnerships will facilitate a comprehensive approach to drug development, from initial compound screening to clinical trial design and execution.

Translation of Preclinical Findings to Clinical Development Phases

The translation of the promising preclinical findings for this compound into clinical development is a critical next step. The existing data provides a strong rationale for initiating Phase 1 clinical trials to assess the safety and tolerability of the compound in humans. Subsequent clinical phases would then evaluate its efficacy in improving sperm motility and fertility outcomes in men with asthenozoospermia.

A key aspect of this translational process will be the development of robust clinical trial protocols and the identification of appropriate patient populations. The preclinical data, which showed a positive response in a high percentage of patient sperm samples, is encouraging for the potential success of future clinical studies. abertay.ac.uk The journey from a promising preclinical compound to a clinically approved therapy is long and challenging, but the foundational research on this compound has paved the way for this important translational step.

Q & A

Q. What critical safety protocols should researchers follow when handling Trequinsin hydrochloride in laboratory settings?

this compound requires adherence to general chemical safety practices. Key considerations include:

  • Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
  • Ventilation : Work in a fume hood to minimize inhalation risks. While no specific GHS hazards are classified, prolonged exposure may lead to systemic effects (e.g., CNS depression) .
  • Spill Management : Mechanically collect spills using inert absorbents and dispose as hazardous waste. Prevent entry into waterways .
  • Storage : Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers). Monitor container integrity regularly .

Q. How should researchers design initial in vitro experiments to evaluate this compound’s PDE3 inhibitory activity?

  • Dose Range Identification : Conduct a literature review to establish baseline IC50 values from prior studies (e.g., using PubMed or SciFinder with CAS 78416-81-6). For novel applications, perform pilot assays across a logarithmic concentration range (e.g., 1 nM–100 µM) .
  • Control Groups : Include positive controls (e.g., cilostazol for PDE3 inhibition) and vehicle controls (e.g., DMSO solubility validation) .
  • Endpoint Selection : Measure cAMP accumulation via ELISA or fluorescence-based assays, ensuring consistency with published methodologies .

Q. What best practices ensure reproducibility in preclinical studies of this compound?

  • Detailed Reporting : Follow NIH guidelines for experimental documentation, including batch-specific purity data, solvent preparation protocols, and animal model husbandry conditions .
  • Data Transparency : Provide raw data for dose-response curves and statistical analyses (e.g., EC50 calculations) in supplementary materials .
  • Reagent Validation : Verify compound identity via NMR or LC-MS and confirm PDE isoform specificity using knockout models or selective inhibitors .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters in this compound efficacy studies?

  • Variable Selection : Identify critical factors (e.g., temperature, pH, co-administered drugs) through preliminary screening. For example, a 2³ factorial design can assess interactions between dose (low/high), administration route (oral/IV), and metabolic inhibitors .
  • Statistical Analysis : Use ANOVA to evaluate main effects and interactions. Software tools like JMP or R’s DoE.base package can model response surfaces for PDE inhibition efficiency .
  • Iterative Refinement : Apply response surface methodology (RSM) to pinpoint optimal conditions, reducing trial runs by 40–60% compared to one-factor-at-a-time approaches .

Q. What strategies resolve contradictions in reported dose-response relationships for this compound across studies?

  • Meta-Analysis Framework : Aggregate data from multiple studies (e.g., using PRISMA guidelines) and standardize metrics (e.g., normalizing doses to body surface area for in vivo studies) .
  • Covariate Adjustment : Account for variables like assay sensitivity (e.g., cell line PDE3 expression levels) or pharmacokinetic differences (e.g., plasma protein binding) .
  • Mechanistic Validation : Use siRNA knockdown or CRISPR-edited models to isolate confounding pathways (e.g., off-target PDE10A effects) .

Q. How can computational models enhance the prediction of this compound’s metabolic pathways?

  • In Silico Tools : Employ quantum chemical calculations (e.g., Gaussian) to simulate reactive intermediates or phase I metabolites. Validate predictions with in vitro microsomal assays .
  • Machine Learning Integration : Train models on existing PDE inhibitor datasets to predict hepatic clearance rates or drug-drug interaction risks (e.g., using AutoGluon or DeepChem) .
  • Feedback Loops : Refine computational parameters using experimental metabolite profiling data (e.g., UPLC-HRMS) to improve prediction accuracy iteratively .

Methodological Resources

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results .
  • Literature Search Strategies : Use CAS 78416-81-6 and MeSH terms (e.g., "Phosphodiesterase Inhibitors/chemistry") in PubMed, Embase, and Web of Science, filtering for peer-reviewed studies post-2010 .
  • Software for Experimental Design : Leverage tools like Schrödinger’s LiveDesign or Simcyp for in silico trial simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.